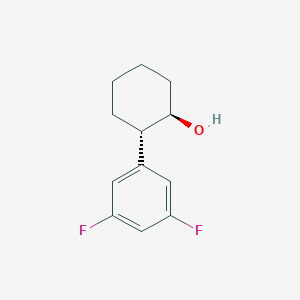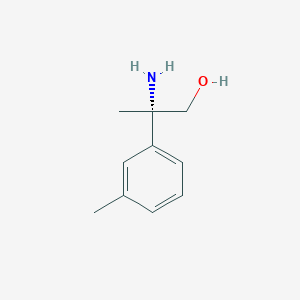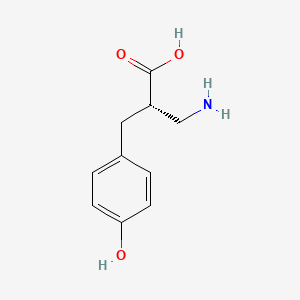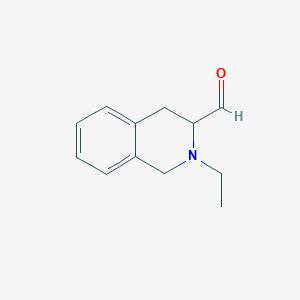
2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate is a compound that combines a thiazole ring with a chromene structure Thiazoles are known for their diverse biological activities, while chromenes are recognized for their wide range of pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate typically involves the reaction of 4-methylthiazole with ethyl 2H-chromene-3-carboxylate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and chromene rings.
Reduction: Reduced forms of the chromene ring.
Substitution: Substituted thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chromene structure can participate in redox reactions, influencing cellular oxidative stress levels. Together, these interactions can lead to anti-inflammatory, antimicrobial, and other pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-carboxy-4-methylthiazol-5-yl)ethyl phosphate: A compound with a similar thiazole structure but different functional groups.
Ethyl coumarin-3-carboxylate: A compound with a similar chromene structure but different substituents.
Uniqueness
2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate is unique due to the combination of the thiazole and chromene rings, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H15NO3S |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
2-(4-methyl-1,3-thiazol-5-yl)ethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H15NO3S/c1-11-15(21-10-17-11)6-7-19-16(18)13-8-12-4-2-3-5-14(12)20-9-13/h2-5,8,10H,6-7,9H2,1H3 |
Clave InChI |
QRESUAYXIDYHAN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)CCOC(=O)C2=CC3=CC=CC=C3OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12946350.png)






![Allyl (3'R)-3-bromo-2-oxo-[1,3'-bipyrrolidine]-1'-carboxylate](/img/structure/B12946375.png)

![10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12946390.png)


